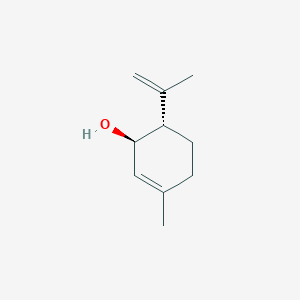
(+)-trans-Isopiperitenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-trans-Isopiperitenol is a naturally occurring monoterpenoid alcohol found in various essential oils, particularly in the Mentha species. It is known for its pleasant minty aroma and is used in the flavor and fragrance industry. The compound has also attracted attention in scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-trans-Isopiperitenol can be achieved through several methods. One common approach involves the hydrogenation of (+)-trans-Isopiperitenone, which is derived from the oxidation of (+)-trans-Isopiperitenyl acetate. The hydrogenation process typically uses a palladium catalyst under mild conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction of essential oils from Mentha species, followed by fractional distillation to isolate the compound. This method leverages the natural abundance of the compound in these plants, making it a cost-effective approach for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(+)-trans-Isopiperitenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (+)-trans-Isopiperitenone.
Reduction: The compound can be reduced to form different isomers of piperitenol.
Substitution: It can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst is typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: (+)-trans-Isopiperitenone
Reduction: Various isomers of piperitenol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound has shown potential antimicrobial and antifungal properties, making it a candidate for use in natural preservatives.
Medicine: Research suggests that (+)-trans-Isopiperitenol may have anti-inflammatory and analgesic effects, which could be beneficial in developing new therapeutic agents.
Industry: Its pleasant aroma makes it valuable in the flavor and fragrance industry, where it is used in perfumes, cosmetics, and food flavorings.
Mechanism of Action
The exact mechanism of action of (+)-trans-Isopiperitenol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines and modulate the activity of certain enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(-)-trans-Isopiperitenol: The enantiomer of (+)-trans-Isopiperitenol, with similar chemical properties but different biological activities.
Piperitenone: A related compound that can be synthesized from this compound through oxidation.
Menthol: Another monoterpenoid alcohol found in Mentha species, known for its cooling sensation and use in various products.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its biological activity and sensory properties. Its distinct minty aroma and potential therapeutic effects set it apart from other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
4017-77-0 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9-11H,1,4-5H2,2-3H3/t9-,10+/m0/s1 |
InChI Key |
OLAKPNFIICOONC-VHSXEESVSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@@H](CC1)C(=C)C)O |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


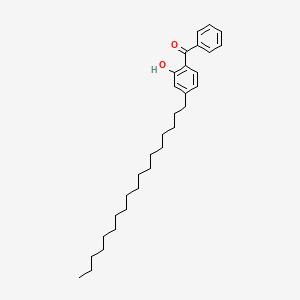
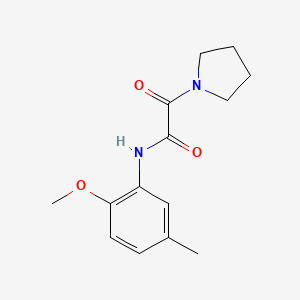
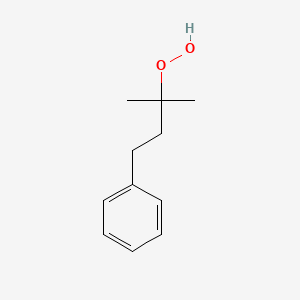

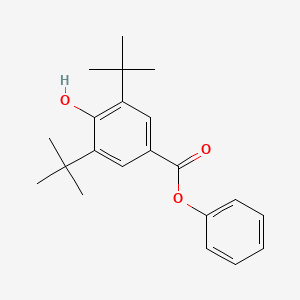
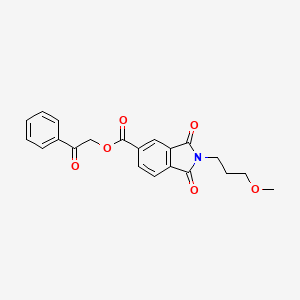

![2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14151207.png)
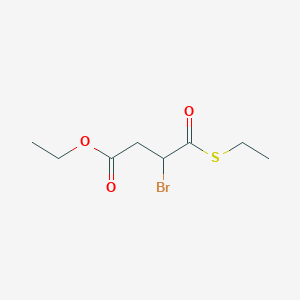
![1-[2-(4-Bromo-butoxy)-phenyl]-ethanone](/img/structure/B14151221.png)
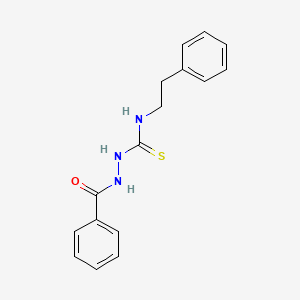

![2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B14151235.png)
![tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate](/img/structure/B14151236.png)
